molecular formula C8H8ClNO2 B231475 3-Chlorophenyl methylcarbamate

3-Chlorophenyl methylcarbamate

Cat. No. B231475
M. Wt: 185.61 g/mol
InChI Key: JMZYSXBCCWAOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It was first synthesized in 1956 and has since been used to control pests in agriculture, forestry, and public health. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, caterpillars, aphids, and mites. It is also used as a molluscicide to control snails and slugs.

Mechanism of Action

Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is necessary for proper nerve function. By inhibiting AChE, 3-Chlorophenyl methylcarbamate causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. In addition to inhibiting AChE, 3-Chlorophenyl methylcarbamate can also affect other enzymes and neurotransmitters in the nervous system. It can also disrupt the metabolism and reproduction of insects, leading to decreased fertility and growth.

Advantages and Limitations for Lab Experiments

Carbaryl is a widely used insecticide and pesticide, making it readily available for use in laboratory experiments. It is also relatively inexpensive and easy to obtain. However, 3-Chlorophenyl methylcarbamate has limitations in terms of its specificity and potential toxicity to non-target organisms. It is important to use 3-Chlorophenyl methylcarbamate with caution and to follow proper safety protocols when handling the compound.

Future Directions

There are several future directions for research on 3-Chlorophenyl methylcarbamate. One area of research is the development of more specific and targeted insecticides that have fewer negative effects on non-target organisms. Another area of research is the use of 3-Chlorophenyl methylcarbamate in integrated pest management strategies, which combine multiple methods of pest control to reduce the reliance on chemical pesticides. Finally, there is a need for more research on the long-term effects of 3-Chlorophenyl methylcarbamate on the environment and human health.

Synthesis Methods

Carbaryl is synthesized through the reaction of 1-naphthol and methyl isocyanate. The reaction is carried out in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is purified through crystallization and recrystallization to obtain pure 3-Chlorophenyl methylcarbamate.

Scientific Research Applications

Carbaryl has been extensively studied for its effectiveness as an insecticide and pesticide. It has been used in numerous scientific studies to control pests and to understand the mechanisms of action of insecticides. Carbaryl has also been studied for its potential use in controlling invasive species and as a tool for integrated pest management.

properties

IUPAC Name

(3-chlorophenyl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZYSXBCCWAOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879365
Record name N-METHYL-3-CHLOROPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4090-00-0
Record name N-METHYL-3-CHLOROPHENYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.